rac Rasagiline-13C3 Mesylate

Description

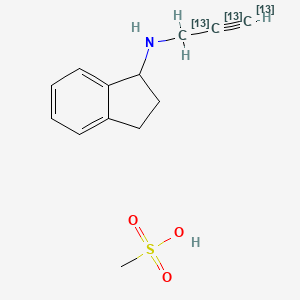

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/i1+1,2+1,9+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-IZHPGBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.[13CH]#[13C][13CH2]NC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676130 | |

| Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216757-55-9 | |

| Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to rac Rasagiline-13C3 Mesylate for Advanced Bioanalytical Applications

This guide provides a comprehensive technical overview of racemic (rac) Rasagiline-13C3 Mesylate, a critical tool in modern pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, particularly as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. We will explore the rationale behind its use, detailed analytical methodologies, and the regulatory framework that governs such applications, ensuring a blend of theoretical understanding and practical, field-proven insights.

Foundational Principles: Understanding Rasagiline and the Imperative for Isotopic Labeling

Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the degradation of dopamine in the central nervous system.[1][2] This mechanism of action makes it a cornerstone therapy for Parkinson's disease, where it can be used as a monotherapy in early stages or as an adjunct to levodopa in more advanced cases.[2] Chemically, the active enantiomer is (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine.[1][2]

The quantitative analysis of rasagiline in biological matrices, such as human plasma, is fundamental to pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies. These studies demand the highest levels of accuracy and precision to inform dosing regimens and ensure patient safety. However, bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variability introduced by the sample matrix (e.g., plasma, urine) and the experimental procedure itself. This is where the utility of a stable isotope-labeled internal standard becomes paramount.

rac Rasagiline-13C3 Mesylate is the racemic form of rasagiline mesylate in which three carbon atoms have been replaced with the heavy isotope, Carbon-13 (¹³C).[3][4] This strategic substitution renders the molecule chemically identical to the analyte of interest (rasagiline) in terms of its physicochemical properties—such as solubility, extraction recovery, and chromatographic retention time—but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[5] By adding a known quantity of the SIL-IS to every sample at the beginning of the workflow, it co-processes with the analyte, effectively normalizing for any variations in sample preparation and ionization efficiency, thereby ensuring the integrity of the quantitative data.[3]

Physicochemical Profile and Structural Elucidation

A thorough understanding of the compound's properties is essential for method development.

| Property | Value | Source |

| Chemical Name | rac N-(1,2,3-¹³C₃)prop-2-ynylindan-1-amine methanesulfonic acid | [4] |

| Molecular Formula | ¹³C₃C₉H₁₃N · CH₄O₃S | N/A |

| Molecular Weight | ~270.34 g/mol | N/A |

| Unlabeled M.W. | 267.34 g/mol | [6] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in Water (≥20 mg/mL), DMSO | [6][7] |

| Storage | 2-8°C, desiccated | [7] |

Note: The molecular weight is slightly higher than the unlabeled counterpart due to the three ¹³C isotopes.

The ¹³C labels are typically incorporated into the propargyl group, a synthetically accessible position that is also structurally significant for the molecule's interaction with MAO-B.[2][8]

Core Application: High-Fidelity Bioanalysis by LC-MS/MS

The primary application of rac Rasagiline-13C3 Mesylate is as an internal standard for the quantification of rasagiline in biological matrices. Below is a detailed, self-validating protocol synthesized from established methodologies, grounded in regulatory expectations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][9][10]

Experimental Workflow: From Sample to Signal

The following diagram illustrates the typical bioanalytical workflow for rasagiline quantification.

Caption: Bioanalytical workflow for rasagiline quantification.

Step-by-Step Protocol for Quantification in Human Plasma

This protocol is designed to achieve high sensitivity and reproducibility, in line with regulatory guidelines.

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a primary stock solution of rasagiline mesylate and rac Rasagiline-13C3 Mesylate (Internal Standard, IS) in a suitable solvent (e.g., methanol).

-

Generate a series of calibration standards by spiking blank, pooled human plasma with appropriate volumes of the rasagiline working solution to achieve a concentration range of 5–12,000 pg/mL.[3]

-

Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

2. Sample Preparation (Liquid-Liquid Extraction - LLE):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume of the IS working solution (e.g., 25 µL of Rasagiline-13C3 Mesylate).

-

Causality: The addition of the IS at this early stage is critical. It ensures that any loss of analyte during the subsequent extraction steps is mirrored by a proportional loss of the IS, thus maintaining a constant analyte-to-IS ratio.

-

Vortex mix for 30 seconds.

-

Add 1 mL of an organic extraction solvent mixture, such as n-hexane-dichloromethane-isopropanol (20:10:1, v/v/v).[11] This solvent system is chosen for its ability to efficiently partition the relatively non-polar rasagiline from the aqueous plasma matrix while minimizing the extraction of highly polar, interfering components.

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Chromatographic System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm) is effective for retaining and separating rasagiline from endogenous plasma components.[3]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and 5 mM ammonium acetate with 0.05% acetic acid (40:60 v/v) at a flow rate of 0.5 mL/min provides good peak shape and retention.[11]

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific mass transitions are:

-

Causality: The parent ion [M+H]⁺ for rasagiline is m/z 172.1. Upon collision-induced dissociation, it fragments, with a stable and abundant product ion being m/z 117.1. The IS, being 3 Daltons heavier, has a parent ion of m/z 175.1. The fragmentation pattern is similar, but the product ion may retain one of the ¹³C atoms or not, depending on the fragmentation pathway. In this case, the major product ion is observed at m/z 117.2.[5] Monitoring these specific transitions ensures that only the analyte and IS are detected, eliminating interference from other compounds.

Method Validation and Performance Characteristics

Any bioanalytical method must be rigorously validated according to guidelines from regulatory bodies like the EMA and FDA.[9][10] The use of rac Rasagiline-13C3 Mesylate as the IS is instrumental in meeting these stringent criteria.

| Validation Parameter | Typical Acceptance Criteria (EMA/FDA) | Representative Performance Data[3] |

| Linearity (r²) | ≥ 0.99 | > 0.998 |

| Range | N/A | 5–12,000 pg/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.3% – 2.9% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.6% – 2.2% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ± 5% |

| Recovery | Consistent, precise, and reproducible | Rasagiline: 96.9%; IS: 96.7% |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Metabolic Fate of Rasagiline

Understanding the metabolic pathway of rasagiline is crucial for interpreting study data, as metabolites can potentially interfere with the analysis or have pharmacological activity themselves. Rasagiline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[2][12]

Caption: Metabolic pathway of Rasagiline.

The major metabolite, (R)-1-aminoindan, is formed via N-dealkylation.[2][8] Other minor metabolites are formed through hydroxylation.[2] Importantly, unlike the related drug selegiline, rasagiline is not metabolized to amphetamine or methamphetamine, which is a significant clinical advantage.[13] The use of a stable isotope-labeled internal standard is crucial here, as it will not be converted to any of these metabolites, ensuring that its signal is solely representative of the internal standard itself.

Conclusion and Future Perspectives

rac Rasagiline-13C3 Mesylate is an indispensable tool for the accurate and precise quantification of rasagiline in complex biological matrices. Its role as a stable isotope-labeled internal standard allows researchers to develop robust, high-fidelity bioanalytical methods that meet stringent global regulatory standards. By compensating for variability in sample preparation and instrument response, it ensures the integrity of data that underpins critical decisions in drug development, from early-phase pharmacokinetic profiling to pivotal bioequivalence studies. As analytical instrumentation continues to advance in sensitivity, the principles of using a well-characterized SIL-IS like rac Rasagiline-13C3 Mesylate will remain a cornerstone of high-quality quantitative science.

References

-

Konda, R., Challa, B. R., & Kothapalli, C. B. (2012). Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(5), 363-369. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3052776, Rasagiline. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). Rasagiline. Retrieved January 25, 2026, from [Link]

-

Konda, R., Challa, B. R., & Kothapalli, C. B. (2012). Figure 2: Mass spectra (A) Rasagiline Parent ion, (B) Rasagiline Product ion, (C) Rasagiline-13 C 3 mesylate Parent ion, and (D) Rasagiline-13 C 3 mesylate Product ion. ResearchGate. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Tzvetkov, M. V., & Brockmöller, J. (2019). Metabolism of selegiline and rasagiline. [Diagram]. ResearchGate. [Link]

-

Ravi, P., Aditya, N., Cherian, L., & Patil, S. (2013). LC Method for Determination of Rasagiline Mesylate in Different Plasma Matrices and its Application to Oral Pharmacokinetic Study in Rabbits. Journal of Chromatographic Science, 51(7), 634–640. [Link]

-

Youdim, M. B. H., & Weinstock, M. (2004). Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition. Journal of Neuroscience Research, 78(4), 457-463. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Rasagiline Tablet Dosage Form. 76(1), 13-17. [Link]

-

Ma, J., Chen, X., Rao, K. S., & Zhong, D. (2008). Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 873(1), 123-128. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

- Google Patents. (n.d.). US8901352B2 - Method for the synthesis of rasagiline.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Latif, W., et al. (2018). Development and validation of a chromatographic method for quantification of rasagiline in human plasma. Tropical Journal of Pharmaceutical Research, 17(10), 2027-2033. [Link]

-

G, T., & F, L. M. (2008). Molecular Modelling Analysis of the Metabolism of Rasagiline. Journal of Pharmacology and Toxicology, 3, 46-52. [Link]

-

Reddit. (2022). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]

-

Teva Pharmaceutical Industries Ltd. (2020). AZILECT (rasagiline mesylate) tablets, for oral use. Prescribing Information. [Link]

-

Ma, J., Chen, X., Rao, K. S., & Zhong, D. (2008). Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 873(1), 123-128. [Link]

-

European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

-

Lin, H. R., et al. (2003). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 8(6), 463-479. [Link]

-

Rasayan Journal of Chemistry. (2025). BIOANALYTICAL LC–MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF REPOTRECTINIB IN PLASMA. 18(3). [Link]

-

Daicel Pharma Standards. (n.d.). Rasagiline Impurities Manufacturers & Suppliers. Retrieved January 25, 2026, from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Al-kassas, R., et al. (2020). Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. Pharmaceutical Sciences, 26(4), 333-341. [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

-

Schober, M., et al. (2017). One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases. Green Chemistry, 19(2), 454-460. [Link]

-

HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. [Link]

-

Magyar, K. (2007). Rasagiline – a novel MAO B inhibitor in Parkinson's disease therapy. Neuropsychopharmacologia Hungarica, 9(2), 79-85. [Link]

-

Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

Sources

- 1. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rasagiline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Rasagiline mesylate | Monoamine Oxidases | Tocris Bioscience [tocris.com]

- 7. Rasagiline mesylate | 161735-79-1 [chemicalbook.com]

- 8. scialert.net [scialert.net]

- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of rac Rasagiline-13C3 Mesylate

An In-Depth Technical Guide to the Chemical Properties of rac-Rasagiline-13C3 Mesylate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical properties of racemic Rasagiline-13C3 Mesylate, an isotopically labeled form of the potent, selective, and irreversible monoamine oxidase-B (MAO-B) inhibitor, Rasagiline. Designed for researchers, scientists, and drug development professionals, this document delves into the structural characteristics, physicochemical properties, and analytical methodologies pertinent to this compound. We will explore the rationale behind isotopic labeling and its critical role in modern bioanalytical assays, particularly in pharmacokinetic and metabolic studies. The guide includes detailed experimental protocols, data presentation in tabular and graphical formats, and a thorough discussion of the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Introduction: Rasagiline and the Significance of Isotopic Labeling

Rasagiline is a second-generation propargylamine-based drug indicated for the treatment of idiopathic Parkinson's disease.[1][2] Its therapeutic effect stems from the selective and irreversible inhibition of monoamine oxidase type B (MAO-B), an enzyme responsible for the degradation of dopamine in the central nervous system.[2][3] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, thereby compensating for the dopaminergic neuron loss that characterizes Parkinson's disease.[2][3]

The development and regulatory approval of pharmaceuticals require rigorous quantitative analysis of the drug and its metabolites in biological matrices. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[4][5] The accuracy of LC-MS quantification hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[5]

A stable isotope-labeled (SIL) internal standard, such as rac-Rasagiline-13C3 Mesylate, represents the ideal choice.[6][7] By replacing three Carbon-12 atoms with Carbon-13 atoms, the molecule's mass is increased by 3 Daltons. This mass shift allows the mass spectrometer to distinguish between the analyte (Rasagiline) and the internal standard (Rasagiline-13C3).[8] Crucially, the physicochemical properties remain nearly identical, causing the SIL-IS to co-elute with the analyte and experience the same extraction recovery and matrix effects, leading to highly accurate and precise quantification.[5][7]

Chemical Identity and Physicochemical Properties

Rasagiline Mesylate is a white to off-white crystalline powder.[1][9] It is freely soluble in water and ethanol, and sparingly soluble in isopropanol.[9][10] The introduction of three ¹³C isotopes does not significantly alter these macroscopic physical properties.

| Property | Rasagiline Mesylate | rac-Rasagiline-13C3 Mesylate | Source(s) |

| Chemical Name | (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine methanesulfonate | rac-N-(prop-2-ynyl-1,2,3-¹³C₃)-2,3-dihydro-1H-inden-1-amine methanesulfonate | [1][11] |

| Synonyms | (R)-AGN1135 mesylate; TVP1012 mesylate | AGN1135-13C3; TVP1012-13C3 racemic | [12][13] |

| CAS Number | 161735-79-1 | 1216757-55-9 | [11][14] |

| Molecular Formula | C₁₃H₁₇NO₃S | C₁₀¹³C₃H₁₇NO₃S | [1][11] |

| Molecular Weight | 267.34 g/mol | ~270.32 g/mol | [1][11] |

| Appearance | White to off-white powder | White to off-white powder | [9][10] |

| Melting Point | 154.1 - 155.5 °C | Not specified; expected to be very similar to unlabeled form. | [14] |

| Solubility | Freely soluble in water, methanol, and ethanol. | Expected to be freely soluble in water, methanol, and ethanol. | [10][14] |

Metabolism and Bioanalytical Considerations

Rasagiline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[3] The major metabolic pathway is N-dealkylation, which forms (R)-1-aminoindan.[3] Other minor metabolites are also formed through hydroxylation.[3] Less than 1% of the drug is excreted unchanged in the urine.[1][10] This extensive metabolism necessitates a robust analytical method to track the parent drug's pharmacokinetics accurately.

The diagram below illustrates the primary metabolic pathway of Rasagiline. (R)-1-aminoindan, the major metabolite, is pharmacologically active but does not inhibit MAO-B and lacks amphetamine-like effects.[3][15][16]

Analytical Characterization and Protocols

The primary application of rac-Rasagiline-13C3 Mesylate is as an internal standard for quantitative analysis by mass spectrometry.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality Behind Method Choices: LC-MS/MS is the preferred method for its ability to separate Rasagiline from its metabolites and other matrix components (via LC) and then specifically detect and quantify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern (via MS/MS). Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity.[8]

Experimental Protocol: Quantification of Rasagiline in Human Plasma

This protocol is a representative example and should be fully validated according to regulatory guidelines (e.g., ICH M10) before implementation.

-

Preparation of Standards:

-

Prepare a 1 mg/mL primary stock solution of Rasagiline Mesylate and a 1 mg/mL primary stock solution of rac-Rasagiline-13C3 Mesylate (IS) in methanol.

-

From the Rasagiline stock, prepare a series of working standard solutions via serial dilution in 50:50 acetonitrile:water to create a calibration curve (e.g., 20 - 20,000 pg/mL).[8]

-

Prepare a working IS solution of rac-Rasagiline-13C3 Mesylate at a fixed concentration (e.g., 500 pg/mL) in 50:50 acetonitrile:water.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the working IS solution to each tube (except for blank matrix) and vortex briefly. This step is critical; adding the IS early ensures it undergoes the same extraction procedure as the analyte.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., InertSustain C18, 4.6 x 100 mm, 3 µm).[2]

-

Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[4]

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Rationale for Transitions: The precursor ion ([M+H]⁺) for Rasagiline is m/z 172.0, and for the ¹³C₃ labeled IS, it is 175.0. Both fragment to a common, stable product ion (m/z 117.0), which corresponds to the indane moiety. This shared fragmentation pathway ensures that any variations in collision energy affect both analyte and IS similarly.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Rasagiline / Rasagiline-13C3) against the nominal concentration of the calibrators.

-

Use a weighted (e.g., 1/x²) linear regression to fit the curve.

-

Determine the concentration of Rasagiline in unknown samples by interpolating their peak area ratios from the calibration curve.

-

The workflow for this bioanalytical process is visualized below.

Stability and Storage

Rasagiline Mesylate formulations have demonstrated good stability.[9][18] Stability studies on tablet formulations have been conducted at 25°C/60% RH for 24 months and under accelerated conditions (40°C/75% RH) for 6 months, with results remaining within specification.[18] For analytical purposes, rac-Rasagiline-13C3 Mesylate solid should be stored under ambient conditions, while stock solutions should be kept at -20°C for short-term and -80°C for long-term storage to prevent degradation.[13] Freeze-thaw stability in plasma has also been established, indicating robustness during typical bioanalytical sample handling.[4]

Conclusion

rac-Rasagiline-13C3 Mesylate is an indispensable tool for the precise and accurate quantification of Rasagiline in complex biological matrices. Its chemical and physical properties, being nearly identical to the unlabeled drug, make it the ideal internal standard for LC-MS/MS-based bioanalysis. Understanding its structure, metabolic fate, and the principles behind its application allows researchers and drug development professionals to generate high-quality, reliable data essential for pharmacokinetic assessments, bioequivalence studies, and ultimately, regulatory submission. The protocols and data presented herein provide a solid foundation for the implementation of this critical analytical reagent in a research or GxP-compliant laboratory setting.

References

-

PubChem. (n.d.). Rasagiline. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Rasagiline - accessdata.fda.gov. Retrieved from [Link]

-

Wikipedia. (n.d.). Rasagiline. Retrieved from [Link]

-

Li, P., et al. (2020). Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions. Frontiers in Pharmacology. Retrieved from [Link]

-

College ter Beoordeling van Geneesmiddelen. (2016). Public Assessment Report: Rasagiline BioOrganics 1 mg, tablets. Retrieved from [Link]

-

Patel, P. N., et al. (2022). Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Rasagiline Tablet Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

- Google Patents. (n.d.). WO2010111264A2 - Rasagiline formulations.

-

Sahu, P. K., et al. (2015). LC Method for Determination of Rasagiline Mesylate in Different Plasma Matrices and its Application to Oral Pharmacokinetic Study in Rabbits. ResearchGate. Retrieved from [Link]

-

Bhuvaneswari, S., et al. (2023). HPLC based in vivo pharmacokinetic studies of rasagiline mesylate microspheres for Parkinson's disease. Ukaaz Publications. Retrieved from [Link]

-

Challa, B. R., et al. (2012). Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Müller, T., et al. (2014). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro. PMC. Retrieved from [Link]

-

Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). rac Rasagiline-13C3 Mesylate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from [Link]

-

JETIR. (2023). Analytical Method Development and Validation of Rasagiline Hemitartrate in Tablets by X-ray diffractometer. JETIR. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2010). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF RASAGILINE TABLET DOSAGE FORMS. Retrieved from [Link]

- Google Patents. (n.d.). US8901352B2 - Method for the synthesis of rasagiline.

-

Amit, T., et al. (2004). Contrasting neuroprotective and neurotoxic actions of respective metabolites of anti-Parkinson drugs rasagiline and selegiline. Neuroscience Letters. Retrieved from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Rasagiline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2010111264A2 - Rasagiline formulations - Google Patents [patents.google.com]

- 10. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Rasagiline Mesylate - LKT Labs [lktlabs.com]

- 15. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rasagiline.com [rasagiline.com]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. db.cbg-meb.nl [db.cbg-meb.nl]

Synthesis of Carbon-13 Labeled Rasagiline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of carbon-13 labeled rasagiline, a crucial tool in pharmaceutical research and development. Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a frontline treatment for Parkinson's disease. Isotopic labeling of rasagiline, specifically with carbon-13, enables critical studies such as in vivo metabolic fate determination, quantification in biological matrices by mass spectrometry, and as an internal standard for pharmacokinetic studies. This guide details a strategic synthetic approach for the preparation of [propargyl-1,2,3-¹³C₃]-rasagiline, offering insights into the rationale for isotopic placement, a detailed experimental protocol, and methods for purification and characterization.

Introduction: The Rationale for Carbon-13 Labeling of Rasagiline

Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent and selective irreversible inhibitor of monoamine oxidase type B (MAO-B). Its therapeutic efficacy in the management of Parkinson's disease is well-established. To thoroughly understand its mechanism of action, pharmacokinetics, and metabolism, isotopically labeled analogues are indispensable tools.

Carbon-13, a stable isotope of carbon, is the preferred label for a multitude of applications due to its non-radioactive nature and the distinct mass shift it imparts to the molecule. The primary applications for ¹³C-labeled rasagiline include:

-

Internal Standards for Bioanalysis: Rasagiline-¹³C₃ serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of rasagiline in plasma, urine, and other biological samples. Its identical chemical properties to the unlabeled drug ensure co-elution, while the +3 mass unit difference allows for precise and accurate quantification.

-

Metabolite Identification and Quantification: The ¹³C label acts as a tracer, facilitating the identification and structural elucidation of metabolites in complex biological matrices.

-

Pharmacokinetic and Bioequivalence Studies: Labeled rasagiline is instrumental in conducting "gold standard" bioequivalence studies, allowing for the simultaneous administration of labeled and unlabeled drug to assess relative bioavailability.

The selection of the propargyl moiety for isotopic labeling is a strategic choice. This terminal alkyne group is metabolically stable in the primary metabolic pathways of rasagiline, which primarily involve N-dealkylation and hydroxylation of the indane ring. This ensures that the label is retained throughout the metabolic cascade, allowing for comprehensive tracking of the drug and its metabolites.

Strategic Synthesis of [propargyl-1,2,3-¹³C₃]-Rasagiline

The most direct and efficient synthetic strategy for preparing carbon-13 labeled rasagiline involves the N-alkylation of the chiral precursor, (R)-1-aminoindan, with a carbon-13 labeled propargylating agent. This approach leverages the commercial availability of both the chiral amine and ¹³C-labeled starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of [propargyl-1,2,3-¹³C₃]-rasagiline points to two key building blocks: (R)-1-aminoindan and a three-carbon, fully ¹³C-labeled propargyl synthon.

Caption: Retrosynthetic analysis of [propargyl-1,2,3-¹³C₃]-Rasagiline.

This analysis highlights that the synthesis of the labeled propargylating agent is the pivotal step in the overall process.

Synthesis of the Labeled Propargylating Agent

The synthesis of [1,2,3-¹³C₃]-propargyl bromide can be envisioned starting from a simple, commercially available two-carbon ¹³C-labeled precursor, such as [1,2-¹³C₂]-sodium acetate. A potential synthetic sequence is outlined below.

Caption: Proposed synthetic workflow for [1,2,3-¹³C₃]-propargyl bromide.

This multi-step synthesis requires careful execution and purification at each stage to maximize the incorporation of the carbon-13 labels.

Experimental Protocol: Synthesis of [propargyl-1,2,3-¹³C₃]-Rasagiline Mesylate

This section provides a detailed, step-by-step methodology for the synthesis of [propargyl-1,2,3-¹³C₃]-rasagiline mesylate, starting from the commercially available (R)-1-aminoindan and a custom-synthesized [1,2,3-¹³C₃]-propargyl bromide.

Materials and Reagents

| Reagent | Supplier | Purity |

| (R)-1-Aminoindan | Sigma-Aldrich | ≥99% |

| [1,2,3-¹³C₃]-Propargyl Bromide | Custom Synthesis | ≥98% |

| Potassium Carbonate (K₂CO₃) | Acros Organics | ≥99.5% |

| Acetonitrile (anhydrous) | Fisher Scientific | ≥99.8% |

| Toluene | J.T. Baker | ≥99.5% |

| Isopropanol | Merck | HPLC Grade |

| Methanesulfonic Acid | Alfa Aesar | ≥99% |

| Diethyl Ether | EMD Millipore | Anhydrous |

| Saturated Sodium Bicarbonate | LabChem | |

| Brine | VWR | |

| Anhydrous Magnesium Sulfate | BDH |

Step-by-Step Procedure

Step 1: N-Alkylation of (R)-1-Aminoindan

-

To a stirred solution of (R)-1-aminoindan (1.0 g, 7.51 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask, add potassium carbonate (2.07 g, 15.0 mmol).

-

Add a solution of [1,2,3-¹³C₃]-propargyl bromide (1.0 g, 8.27 mmol, assuming 100% isotopic purity) in anhydrous acetonitrile (10 mL) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60°C and stir for 16 hours under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:4).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude [propargyl-1,2,3-¹³C₃]-rasagiline as an oil.

Step 2: Purification of the Free Base

-

Dissolve the crude oil in toluene (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base of [propargyl-1,2,3-¹³C₃]-rasagiline.

Step 3: Salt Formation (Mesylate)

-

Dissolve the purified free base in isopropanol (20 mL).

-

Cool the solution in an ice bath and add methanesulfonic acid (0.48 mL, 7.51 mmol) dropwise with stirring.

-

A white precipitate will form. Continue stirring in the ice bath for 1 hour.

-

Collect the solid by vacuum filtration, wash with cold isopropanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

-

Dry the product under vacuum at 40°C to a constant weight to afford [propargyl-1,2,3-¹³C₃]-rasagiline mesylate as a white crystalline solid.

Characterization

The final product should be characterized by:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The expected molecular ion for the free base will be at m/z 175 ([M+H]⁺), a +3 shift from the unlabeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show complex splitting patterns for the protons on the propargyl group due to ¹³C-¹H coupling.

-

¹³C NMR will show three intense signals for the propargyl carbons, confirming the position of the labels.

-

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (HPLC) |

| [propargyl-1,2,3-¹³C₃]-Rasagiline Mesylate | C₉[¹³C]₃H₁₃N · CH₄O₃S | 270.33 | 70-80 | >99% |

Conclusion

This technical guide has outlined a robust and efficient methodology for the synthesis of carbon-13 labeled rasagiline. The strategic placement of the isotopic label on the propargyl group ensures its utility in a wide range of in vitro and in vivo studies. The detailed experimental protocol provides a practical framework for researchers in the fields of drug metabolism, pharmacokinetics, and clinical development to produce this essential research tool with high purity and in good yield. The use of such labeled compounds is critical for advancing our understanding of the therapeutic action of rasagiline and for the development of future neuroprotective agents.

References

- U.S.

- U.S. Patent US6794551B2, "Process for producing propargyl bromide," 2004.

- Chen, J. J. (2007). Rasagiline: a second-generation monoamine oxidase type B inhibitor for the treatment of Parkinson's disease. American Journal of Health-System Pharmacy, 64(13), 1375-1385.

A Technical Guide to rac-Rasagiline-13C3 Mesylate for Advanced Bioanalytical Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of rac-Rasagiline-13C3 Mesylate, a stable isotope-labeled (SIL) internal standard critical for quantitative bioanalysis. We will dissect the fundamental principles of its molecular weight determination, explore the profound impact of 13C3 labeling on its analytical utility, and present field-proven methodologies for its application. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage this essential tool for high-precision pharmacokinetic and metabolic studies.

Introduction: Rasagiline and the Imperative for Precision

Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), prescribed for the treatment of Parkinson's disease.[1][2] Its therapeutic efficacy is directly linked to its plasma concentration, necessitating highly accurate and precise quantification in biological matrices. Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose. However, these methods are susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[3]

To counteract these variables, a suitable internal standard (IS) is indispensable. An ideal IS mimics the analyte's chemical and physical behavior throughout the entire analytical process.[4] Stable isotope-labeled (SIL) analogues of the analyte are widely considered the most effective internal standards, as their near-identical properties ensure they co-elute and experience the same extraction efficiencies and matrix effects as the unlabeled drug.[5] rac-Rasagiline-13C3 Mesylate is a SIL version of Rasagiline, specifically designed to serve this critical function.[6][7]

Deconstructing the Molecule: Formula and Isotopic Labeling

To comprehend the molecular weight, we must first establish the chemical identity of the compound. Rasagiline itself has the chemical formula C12H13N.[2] The commercial product is typically the mesylate (methanesulfonate) salt, which enhances solubility and stability.[8] The mesylate group has the formula CH4O3S.

Therefore, the unlabeled Rasagiline Mesylate has a combined molecular formula of C13H17NO3S.[9]

The designation "-13C3" signifies that three of the twelve carbon atoms in the Rasagiline molecule have been replaced with the stable, heavier isotope, Carbon-13 (¹³C), instead of the naturally abundant Carbon-12 (¹²C).[7][10] This substitution is the cornerstone of its utility as an internal standard.

-

Carbon-12 (¹²C): Contains 6 protons and 6 neutrons. By definition, its atomic mass is exactly 12 Daltons (Da).[11][12][13]

-

Carbon-13 (¹³C): Contains 6 protons and 7 neutrons. It is a stable, non-radioactive isotope with a precise atomic mass of approximately 13.003355 Da.[14][15]

The key takeaway is that each ¹³C atom adds approximately 1.003355 Da of mass to the molecule compared to a ¹²C atom.

The Core Topic: Molecular Weight Determination

The molecular weight of rac-Rasagiline-13C3 Mesylate is a direct consequence of its atomic composition. Let's break down the calculation.

-

Unlabeled Rasagiline Mesylate (C13H17NO3S): The molecular weight is approximately 267.34 g/mol .[9]

-

The Isotopic Mass Shift: The "-13C3" label means we replace three ¹²C atoms with three ¹³C atoms.

-

Mass of 3 ¹²C atoms = 3 * 12.000000 Da = 36.000000 Da

-

Mass of 3 ¹³C atoms = 3 * 13.003355 Da = 39.010065 Da

-

Mass Increase: 39.010065 - 36.000000 = 3.010065 Da

-

-

Final Molecular Weight: We add this mass increase to the molecular weight of the unlabeled compound.

-

267.34 g/mol (unlabeled) + ~3.01 g/mol (mass shift) ≈ 270.35 g/mol

-

Commercial suppliers confirm the molecular weight of rac-Rasagiline-13C3 Mesylate to be 270.32 g/mol .[7][10] The minor discrepancy arises from using average atomic weights versus precise monoisotopic masses in the simplified calculation.

The following table summarizes the key chemical identifiers for both the unlabeled and labeled compounds.

| Property | Unlabeled Rasagiline Mesylate | rac-Rasagiline-13C3 Mesylate | Data Source(s) |

| Synonyms | (R)-N-Propargyl-1-indanamine Mesylate | (1R)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine-13C3 Mesylate | [7] |

| Molecular Formula | C13H17NO3S | ¹³C₃C₁₀H₁₇NO₃S | [7][9][10] |

| Molecular Weight | 267.34 g/mol | 270.32 g/mol | [7][9][10] |

| CAS Number | 161735-79-1 | 1216757-55-9 | [10] |

Analytical Application: The Self-Validating Internal Standard

The utility of Rasagiline-13C3 Mesylate extends far beyond its mass. Its near-identical chemical structure to the analyte makes it the perfect internal standard for LC-MS/MS, creating a self-validating system that corrects for analytical variability.[5]

Causality of Experimental Choice: Why is a SIL-IS superior to a structurally analogous but non-isotopically labeled IS?

-

Co-elution: The SIL-IS has virtually identical chromatographic retention time to the analyte. This means both compounds experience the same matrix effects (ion suppression or enhancement) at the exact moment they enter the mass spectrometer's ion source.

-

Extraction Recovery: The SIL-IS mirrors the analyte's behavior during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Any loss of analyte during these steps is matched by a proportional loss of the IS.[3]

This ratiometric approach, where the instrument response of the analyte is divided by the response of the IS, cancels out variations, leading to highly accurate and reproducible quantification. This is a core principle of modern bioanalytical method validation as outlined in regulatory guidance.[16][17][18]

Diagram: The Principle of Ratiometric Correction

Sources

- 1. Rasagiline 13C3 Mesylate (Racemic) | 1391052-18-8 [amp.chemicalbook.com]

- 2. Rasagiline - Wikipedia [en.wikipedia.org]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Rasagiline mesylate | 161735-79-1 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. rac Rasagiline-13C3 Mesylate | LGC Standards [lgcstandards.com]

- 11. Carbon-12 - Wikipedia [en.wikipedia.org]

- 12. physics.stackexchange.com [physics.stackexchange.com]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. Carbon-13 - Wikipedia [en.wikipedia.org]

- 15. buyisotope.com [buyisotope.com]

- 16. fda.gov [fda.gov]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. youtube.com [youtube.com]

isotopic purity of rac Rasagiline-13C3 Mesylate

An In-Depth Technical Guide to the Determination of Isotopic Purity in rac-Rasagiline-¹³C₃ Mesylate

Authored by a Senior Application Scientist

Foreword: The Imperative of Isotopic Precision in Pharmaceutical Development

This guide provides a comprehensive, field-proven framework for the rigorous determination of isotopic purity in rac-Rasagiline-¹³C₃ Mesylate. We will move beyond rote protocols to explore the underlying principles of our analytical choices, ensuring a self-validating and robust characterization process. This document is intended for researchers, analytical scientists, and quality control professionals who require a deep and practical understanding of this critical quality attribute.

The Analyte: Understanding Rasagiline-¹³C₃ Mesylate

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), indicated for the treatment of Parkinson's disease.[4][5][6] The molecule possesses a single chiral center and is therapeutically used as the (R)-enantiomer.[7][8] The subject of this guide, rac-Rasagiline-¹³C₃ Mesylate, is the racemic form, labeled with three stable heavy isotopes of carbon (¹³C) on the propargyl group. This specific labeling provides a +3 Dalton mass shift from the unlabeled analogue, making it an ideal internal standard for mass spectrometry-based quantification of Rasagiline in biological matrices.[9][10]

| Property | Description | Reference |

| Chemical Name | (1RS)-N-(prop-2-yn-1-yl-¹³C₃)-2,3-dihydro-1H-inden-1-amine methanesulfonate | N/A |

| Molecular Formula | C₉¹³C₃H₁₃N · CH₄O₃S | [5][8] |

| Molecular Weight | ~270.36 g/mol (unlabeled is 267.34 g/mol ) | [5] |

| Isotopic Label | Three ¹³C atoms on the propargyl moiety | [9] |

| Primary Use | Internal standard for quantitative bioanalysis (LC-MS) | [9][10] |

| Solubility | Freely soluble in water and ethanol | [7][8] |

The fundamental question we must answer is: To what extent has the ¹³C₃-labeled species replaced all other isotopic variants in the bulk material? This is the measure of isotopic purity, or isotopic enrichment.

The Analytical Strategy: A Dual-Pillar Approach

To ensure the highest degree of confidence, a dual-technique approach is mandated. We leverage the strengths of both high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. MS provides unparalleled sensitivity and direct measurement of mass isotopologue distribution, while NMR offers quantitative, position-specific information without the need for ionization, providing an orthogonal and confirmatory dataset.

Pillar I: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the primary technique for determining isotopic enrichment.[1] Its power lies in its ability to separate and quantify molecules based on their mass-to-charge (m/z) ratio. For our analyte, we expect to see a cluster of peaks corresponding to the different isotopic compositions.

3.1. The Causality Behind the Method: Why HRMS?

The choice of a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, is deliberate. High resolution allows us to achieve baseline separation of the isotopic peaks (e.g., M+0, M+1, M+2, M+3), which is critical for accurate integration and quantification.[1][11] This minimizes errors from overlapping signals that can occur with lower-resolution instruments like quadrupoles.[11]

3.2. Self-Validating Protocol: LC-HRMS Analysis

This protocol is designed to be self-validating by including an analysis of the unlabeled reference standard. This allows us to establish the natural isotopic distribution of the molecule, which is essential for accurately calculating the enrichment of the labeled material.[12][13]

Step 1: Preparation of Standards

-

Prepare a 1.0 mg/mL stock solution of unlabeled rac-Rasagiline Mesylate (the "Reference Standard") in 50:50 acetonitrile:water.

-

Prepare a 1.0 mg/mL stock solution of the rac-Rasagiline-¹³C₃ Mesylate test article (the "Labeled Sample") in the same diluent.

-

From these stocks, prepare working solutions of ~10 µg/mL for both the Reference Standard and the Labeled Sample. The concentration should be optimized to provide a strong signal without causing detector saturation.

Step 2: Liquid Chromatography Parameters

-

Rationale: Chromatographic separation is employed to isolate the analyte from any potential impurities or excipients, ensuring that the mass spectrum is "clean" and pertains only to the compound of interest.[11]

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

Step 3: Mass Spectrometry Parameters (Positive ESI Mode)

-

Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like Rasagiline, minimizing in-source fragmentation and preserving the molecular ion cluster.

-

Instrument: High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)

-

Mass Range: 100-500 m/z

-

Resolution Setting: >25,000 FWHM

-

Ion Source: ESI, Positive Mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

3.3. Data Analysis and Enrichment Calculation

The calculation of isotopic enrichment is a multi-step process designed to correct for the contribution of naturally abundant heavy isotopes in the molecule.

-

Analyze the Reference Standard: Inject the unlabeled Rasagiline standard. Extract the high-resolution mass spectrum across the chromatographic peak. Integrate the areas of the molecular ion (M, corresponding to C₁₂H₁₃N) and the M+1 and M+2 peaks. These ratios represent the natural isotopic contribution.

-

Analyze the Labeled Sample: Inject the Rasagiline-¹³C₃ sample. Extract the spectrum and integrate the areas of the primary labeled peak (M+3, corresponding to C₉¹³C₃H₁₃N) as well as any other significant isotopologues (e.g., M+0, M+1, M+2).

-

Correct for Natural Abundance: The intensity of the M+3 peak in the labeled sample is considered to be 100% from the desired labeled species. However, the M+4 peak will have contributions from both the ¹³C₃-labeled species containing another naturally abundant heavy isotope (e.g., ¹³C or ¹⁵N) and a potential ¹³C₄ impurity. The established natural abundance ratios from the reference standard are used to deconvolve these contributions.[13]

-

Calculate Isotopic Purity: The isotopic purity (enrichment) is calculated as the relative abundance of the desired isotopologue (M+3) compared to the sum of all related isotopologues.

% Isotopic Purity = [ (Area of M+3) / (Sum of Areas of All Rasagiline Isotopologues) ] x 100

A high-quality batch of Rasagiline-¹³C₃ should exhibit an isotopic purity of >99%.

Pillar II: Quantitative ¹³C Nuclear Magnetic Resonance (qNMR)

NMR spectroscopy provides an orthogonal, confirmatory assessment of isotopic purity.[14][15] Unlike MS, NMR is an inherently quantitative technique (under the right conditions) that does not rely on ionization efficiency. It directly observes the ¹³C nuclei.

4.1. The Causality Behind the Method: Why ¹³C qNMR?

The natural abundance of ¹³C is only ~1.1%.[16] Therefore, in a ¹³C NMR spectrum of a highly enriched compound like Rasagiline-¹³C₃, the signals from the three labeled carbon atoms of the propargyl group will be exceptionally intense compared to the signals from the nine natural-abundance carbons of the indenyl ring system. This dramatic difference in signal intensity forms the basis of our purity assessment. Furthermore, we can identify and quantify any residual unlabeled Rasagiline by looking for a small signal at the chemical shift of the unlabeled propargyl carbons.[17]

4.2. Self-Validating Protocol: ¹³C qNMR Analysis

The protocol's integrity comes from using acquisition parameters that ensure a quantitative response, meaning the signal integral is directly proportional to the number of nuclei.

Step 1: Sample Preparation

-

Accurately weigh approximately 20-30 mg of the Rasagiline-¹³C₃ Mesylate sample.

-

Dissolve in a deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or CD₃OD) in a 5 mm NMR tube. A deuterated solvent is required for the instrument's lock system.

Step 2: NMR Spectrometer Setup

-

Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiment: ¹³C observe with inverse-gated proton decoupling.

-

Rationale: Inverse-gated decoupling is crucial. It provides a single sharp peak for each carbon while eliminating the Nuclear Overhauser Effect (NOE), which can perturb signal integrals and ruin quantitation.

-

-

Key Acquisition Parameters:

-

Pulse Angle (pw): 30-45°. A smaller pulse angle reduces the required relaxation delay.

-

Relaxation Delay (d1): ≥ 5 x T₁. The relaxation delay must be sufficiently long to allow all carbon nuclei to fully return to thermal equilibrium before the next pulse. A pre-experiment can be run to measure the T₁ of the slowest-relaxing carbon (typically non-protonated carbons). For practical purposes, a delay of 30-60 seconds is often sufficient.

-

Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (>100:1) for the natural abundance signals. This may require several hours of acquisition time.

-

Step 3: Data Processing and Analysis

-

Apply standard Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

-

Perform a careful baseline correction across the entire spectrum.

-

Integrate the signals corresponding to the three labeled propargyl carbons.

-

Integrate the signals corresponding to the nine natural-abundance indenyl carbons.

-

Calculation: The theoretical ratio of the integrals should be 3 (from the labeled carbons) to 9 * 0.011 (from the nine natural abundance carbons). A more direct approach is to look for any residual signal at the chemical shifts of the unlabeled propargyl carbons. The isotopic purity can be calculated by comparing the integral of the main labeled signal to the residual unlabeled signal.

% Isotopic Purity = [ (Integral of ¹³C-labeled propargyl C's) / (Integral of ¹³C-labeled propargyl C's + Integral of ¹²C-unlabeled propargyl C's) ] x 100

Synthesizing the Data: A Unified Conclusion

The results from both HRMS and qNMR should be consolidated to provide a comprehensive picture of the material's quality.

| Analytical Technique | Parameter Measured | Hypothetical Result | Interpretation |

| LC-HRMS | Isotopic Distribution | M+3: 99.5%M+2: 0.3%M+1: 0.1%M+0: 0.1% | The bulk material is highly enriched in the desired ¹³C₃ isotopologue. |

| ¹³C qNMR | Positional Enrichment | >99% at propargyl carbons | Confirms the location and high purity of the isotopic labels. Negligible unlabeled material detected. |

| Final Assessment | Overall Isotopic Purity | ≥ 99.5% | The material is of high isotopic purity and suitable for its intended use as an internal standard. |

The close agreement between the orthogonal techniques of MS and NMR provides a high degree of confidence in the final reported value.[11][14] Any significant discrepancy between the two methods would trigger an investigation into potential issues such as isobaric interferences in the MS or non-quantitative conditions in the NMR experiment.

Conclusion: Upholding Scientific Integrity

The determination of isotopic purity for a critical reagent like rac-Rasagiline-¹³C₃ Mesylate is a rigorous, multi-faceted process. By employing a dual-pillar strategy of high-resolution mass spectrometry and quantitative NMR, we establish a self-validating system that ensures accuracy and trustworthiness. Explaining the causality behind each experimental choice—from the selection of an MS instrument to the specific parameters of an NMR pulse sequence—is not merely academic; it is the foundation of robust science. This detailed characterization ensures that the labeled standard will perform its function reliably, thereby upholding the integrity of the subsequent research and development activities that depend on it.

References

-

Kitson, S. L. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

Fahim, A., et al. (2018). Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles. Iranian Journal of Pharmaceutical Research. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

-

Gonzalez, O., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry. [Link]

- Teva Pharmaceutical Industries Ltd. (Patent). Rasagiline mesylate particles and process for the preparation thereof.

-

MetwareBio. (2024). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. [Link]

-

Casale, J. F., et al. (2009). Isotope ratio mass spectrometry: δ13C and δ15N analysis for tracing the origin of illicit drugs. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (1989). Labeling - Regulatory Requirements for Medical Devices. FDA. [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

The Organic Chemistry Tutor. (2022). Abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube. [Link]

-

U.S. Food and Drug Administration. (2005). Chemistry Review(s) for NDA 21-641. accessdata.fda.gov. [Link]

-

Lane, A. N., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

- Reddy, B. C., et al. (Patent). Process for preparation of rasagiline and salts thereof.

-

Reddy, B. P., et al. (2019). Development and Validation of Forced Degradation Studies of Rasagiline Mesylate Using RP-HPLC and Characterization of Degradants. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

ResearchGate. Structure of rasagiline mesylate. ResearchGate Image. [Link]

-

Dal Molin, M., et al. (2014). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing. [Link]

-

Remaud, G. S., et al. (2023). NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. Analytical Chemistry. [Link]

-

Gonzalez, O., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. [Link]

-

Wikipedia. Isotope-ratio mass spectrometry. [Link]

Sources

- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. metsol.com [metsol.com]

- 4. Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ≥98% (HPLC), MAO B inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. almacgroup.com [almacgroup.com]

- 12. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's In-depth Technical Guide to rac Rasagiline-13C3 Mesylate for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of racemic (rac) Rasagiline-13C3 Mesylate, a crucial tool in modern pharmaceutical research and development. As a stable isotope-labeled internal standard, its application is pivotal for accurate bioanalytical quantitation. This document delves into its mechanism of action, commercial sourcing, quality control, and detailed protocols for its use in demanding research environments.

The Significance of Rasagiline and Isotopic Labeling in Neuroscience Research

Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain.[1] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, offering symptomatic relief in Parkinson's disease.[2][3] Beyond its symptomatic effects, preclinical studies suggest that rasagiline possesses neuroprotective properties, potentially by modulating apoptotic pathways and activating pro-survival signaling cascades.[4][5]

The introduction of a stable isotope label, specifically three Carbon-13 atoms on the propargyl moiety, creates rac Rasagiline-13C3 Mesylate. This isotopically heavy analog is chemically identical to the unlabeled drug but is distinguishable by its higher mass. This property makes it an ideal internal standard for quantitative analysis using mass spectrometry, particularly in pharmacokinetic and metabolism studies.[1][6]

Mechanism of Action: Beyond Dopamine Preservation

Rasagiline's primary therapeutic effect stems from its irreversible inhibition of MAO-B, which is localized in the outer mitochondrial membrane of astrocytes and neurons.[3][7] This inhibition leads to a reduction in the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.

Beyond this, research has illuminated neuroprotective signaling pathways activated by rasagiline, independent of MAO-B inhibition. These include the activation of the Akt/Nrf2 redox-signaling pathway, which upregulates antioxidant enzymes and protects against oxidative stress-induced cell death.[4][8]

Caption: Dual mechanism of rasagiline: MAO-B inhibition and neuroprotective signaling.

Commercial Suppliers of rac Rasagiline-13C3 Mesylate

A critical first step in any research endeavor is the procurement of high-quality reagents. Several reputable suppliers offer rac Rasagiline-13C3 Mesylate for research purposes. The following table provides a comparative overview of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| MedchemExpress | Rasagiline-13C3 mesylate racemic | 1216757-55-9 | C₁₀¹³C₃H₁₇NO₃S | 270.32 | Offered in quantities from 1 mg.[1] |

| Pharmaffiliates | rac Rasagiline-13C3 Mesylate | 1216757-55-9 | C₁₀¹³C₃H₁₇NO₃S | 270.32 | Provided as a white to off-white solid. Storage at 2-8°C recommended.[9] |

| Simson Pharma | Rasagiline-13C3 Mesylate | 1391052-18-8 | C₉¹³C₃H₁₃N.CH₄O₃S | 270.32 g/mol | Accompanied by a Certificate of Analysis. |

| LGC Standards | rac Rasagiline-13C3 Mesylate | 1216757-55-9 | C₁₀¹³C₃H₁₇NO₃S | 270.103 | Offers "Exact Weight" packaging with a detailed certificate.[10] |

| CRO Splendid Lab | rac Rasagiline-13C3 Mesylate | 1216757-55-9 | C₁₀¹³C₃H₁₇NO₃S | 270.32 | Provides product with catalog number CSL-45289.[11] |

Note: Pricing and availability are subject to change and should be confirmed directly with the supplier.

Synthesis and Quality Control: A Self-Validating System

The reliability of quantitative bioanalysis is fundamentally dependent on the quality of the internal standard. This section outlines the synthetic rationale and the rigorous quality control measures necessary to ensure the integrity of rac Rasagiline-13C3 Mesylate.

Rationale for 13C3 Labeling on the Propargyl Group

The synthesis of isotopically labeled rasagiline typically involves the alkylation of 1-aminoindan with a labeled propargyl halide, such as 13C3-propargyl bromide.[12][13] The choice of labeling the propargyl group with three ¹³C atoms is strategic. This moiety is crucial for the irreversible binding to the flavin adenine dinucleotide (FAD) cofactor of MAO-B. Placing the stable isotopes on this pharmacologically significant part of the molecule ensures that the labeled compound faithfully mimics the metabolic fate and analytical behavior of the unlabeled drug.

The synthesis of the 13C-labeled propargyl precursor can be achieved through various methods, often starting from simple 13C-containing building blocks.[14] The subsequent alkylation of 1-aminoindan yields the desired labeled rasagiline.

Caption: General synthetic scheme for rac Rasagiline-13C3 Mesylate.

Rigorous Quality Control for Bioanalytical Integrity

A comprehensive Certificate of Analysis (CoA) is essential and should be requested from the supplier. The following quality control parameters are critical for ensuring the suitability of rac Rasagiline-13C3 Mesylate as an internal standard.

3.2.1. Chemical Purity

The chemical purity should be determined by a high-resolution technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The presence of impurities can interfere with the accurate quantification of the analyte. A purity of ≥98% is generally recommended for internal standards.[15]

3.2.2. Isotopic Purity and Enrichment

The isotopic purity, or the percentage of the compound that contains the desired number of heavy isotopes, is a critical parameter. It is typically determined by mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17] For a ¹³C₃ labeled compound, a high isotopic enrichment (typically >99%) is crucial to minimize the contribution of the unlabeled (M+0) and partially labeled (M+1, M+2) species to the signal of the analyte. The presence of a significant amount of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration.[18]

3.2.3. Identity Confirmation

The identity of the compound should be unequivocally confirmed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The spectral data should be consistent with the proposed structure.

3.2.4. Handling and Storage

Stable isotope-labeled compounds, while not radioactive, should be handled with care to maintain their integrity. It is recommended to store rac Rasagiline-13C3 Mesylate as a solid at 2-8°C, protected from light and moisture.[9][18] Stock solutions should be stored at -20°C or -80°C to minimize degradation.

Application in Bioanalytical Methods: A Step-by-Step Protocol

rac Rasagiline-13C3 Mesylate is primarily used as an internal standard in LC-MS/MS methods for the quantification of rasagiline in biological matrices such as plasma, serum, and tissue homogenates. The following protocol outlines a typical workflow.

Experimental Workflow: From Sample to Data

Caption: A typical bioanalytical workflow using an internal standard.

Detailed Protocol for Quantification of Rasagiline in Human Plasma

This protocol is a general guideline and should be optimized and validated according to ICH M10 guidelines for bioanalytical method validation.[8][11][18][19]

4.2.1. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve rasagiline mesylate in a suitable solvent (e.g., methanol).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve rac Rasagiline-13C3 Mesylate in the same solvent.

-

Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions to create calibration standards and quality control (QC) samples at various concentrations.

4.2.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.2.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is a common choice to improve ionization.

-

Flow Rate: Optimize for the specific column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both rasagiline and its ¹³C₃-labeled internal standard.

-

4.2.4. Data Analysis and Quantification

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

rac Rasagiline-13C3 Mesylate is an indispensable tool for researchers in drug development and neuroscience. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of bioanalytical data, which is paramount for the successful progression of preclinical and clinical studies. This guide provides a foundational understanding of its properties, sourcing, and application, empowering scientists to employ this critical reagent with confidence and precision.

References

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

-

13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

-

Rasagiline-impurities. Pharmaffiliates. [Link]

- Process for the Synthesis of Propargylated Aminoindan Derivatives.

-

Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain. National Institutes of Health. [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC - PubMed Central. [Link]

-

13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. [Link]

-

Rasagiline. PubChem. [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency (EMA). [Link]

-

Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - PubMed Central. [Link]

-

abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube. [Link]

-

ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

-

Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. PubMed. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

-

What are MAO-B inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Rasagiline Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydrogenase. Preprints.org. [Link]

-

NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

-

Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central. [Link]

-

CAS No : 1391052-18-8| Chemical Name : Rasagiline-13C3 Mesylate. Pharmaffiliates. [Link]

-

13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. ResearchGate. [Link]

-